![molecular formula C5H2BrClN4 B2573610 6-Bromo-2-cloro-[1,2,4]triazolo[1,5-a]pirimidina CAS No. 1779766-69-6](/img/structure/B2573610.png)
6-Bromo-2-cloro-[1,2,4]triazolo[1,5-a]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine makes it a valuable compound for various scientific research and industrial applications.
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound exerts significant inhibitory activity against CDK2 .
Biochemical Pathways
The inhibition of CDK2 by 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of the action of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is the inhibition of cell proliferation . It has been shown to exert significant cytotoxic activities against various cell lines . It also induces apoptosis within cells .
Análisis Bioquímico
Biochemical Properties
Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine may interact with enzymes and proteins involved in cell cycle regulation.
Cellular Effects
Compounds with similar structures have been found to inhibit the growth of various cell lines, suggesting that 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine may have similar effects . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, suggesting that 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine may exert its effects at the molecular level by binding to CDK2 and inhibiting its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromo-3-chloropyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Cyclization Reactions: The triazolopyrimidine ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. Reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUISMSDLHNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
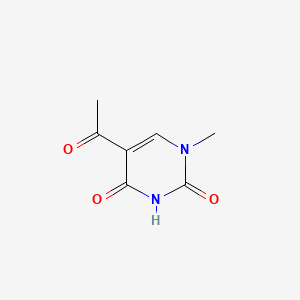
![N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2573528.png)
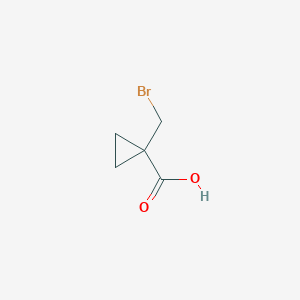
![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2573530.png)
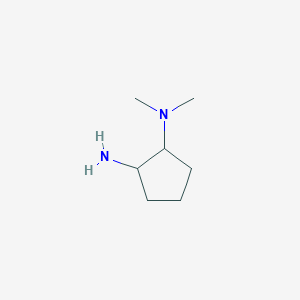
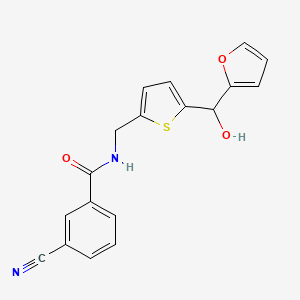
![N-(1-Cyanocyclohexyl)-2-[(4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2573537.png)
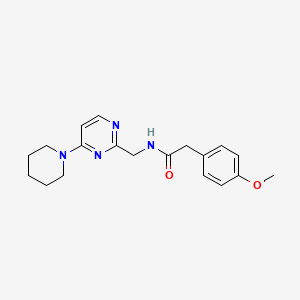
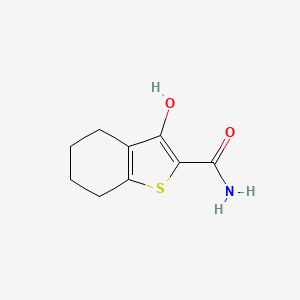
![8-Methyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]quinoline-3-carbaldehyde](/img/structure/B2573543.png)
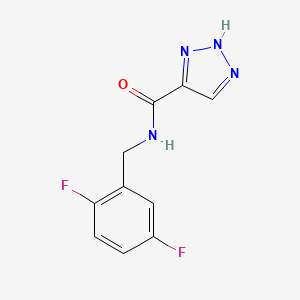
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2573545.png)
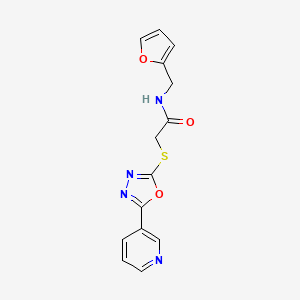
![2-chloro-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2573548.png)
